2-Amino-3,5-dibromo-6-methylpyridine

Physicochemical Characterization Solid Form Stability Crystal Engineering

Researchers replicating published syntheses of LDHA inhibitors or antiviral imidazopyridines require the exact 3,5-dibromo-6-methyl substitution pattern. Substituting positional isomers or des-methyl analogs alters SAR, derails multi-step routes, and invalidates results. - Essential reagent for constructing 2-amino-5-aryl-pyrazine LDHA inhibitors (Fauber et al.) - Documented starting material for antiviral imidazopyridine annulation chemistry - Defined crystalline solid (mp 143.5-148.5 °C) with reproducible solid-state behavior for crystal engineering Supplied with CoA; ambient shipment. Consistent quality ensures reaction reproducibility and procurement reliability.

Molecular Formula C6H6Br2N2
Molecular Weight 265.93g/mol
CAS No. 91872-10-5
Cat. No. B512017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dibromo-6-methylpyridine
CAS91872-10-5
Molecular FormulaC6H6Br2N2
Molecular Weight265.93g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1Br)Br)N
InChIInChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
InChIKeyBLUYMDMBXIMIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dibromo-6-methylpyridine: Procurement & Application


2-Amino-3,5-dibromo-6-methylpyridine (CAS 91872-10-5) is a disubstituted brominated aminopyridine derivative with the molecular formula C6H6Br2N2 and a molecular weight of 265.93 g/mol . It is a heterocyclic building block utilized as a reagent in the synthesis of amino(aryl)pyrazines, which act as inhibitors of human lactate dehydrogenase, and in the synthesis of imidazopyridines with antiviral applications . Its key physical properties, including a reported melting point of 143.5-148.5 °C and a predicted logP of approximately 3.08, define its handling and storage requirements [1].

Workflow Reagent for LDH inhibitor and antiviral imidazopyridine synthesis
Selection 3,5-dibromo-6-methyl substitution defines reactivity and downstream product profiles
Context Reported melting point and lipophilicity inform handling and storage

Risks of Substituting 2-Amino-3,5-dibromo-6-methylpyridine


Substituting 2-Amino-3,5-dibromo-6-methylpyridine with other aminopyridine derivatives, such as its des-methyl analog (2-Amino-3,5-dibromopyridine) or a positional isomer (2-Amino-3,5-dibromo-4-methylpyridine), can lead to significant deviations in physicochemical properties and reactivity. The presence and position of the methyl group directly influence the compound's molecular planarity, crystal packing, and thermal stability, as evidenced by distinct melting point ranges [1]. Furthermore, the specific bromination pattern and the electron-donating methyl substituent are critical for the successful synthesis of downstream products like amino(aryl)pyrazine LDH inhibitors and imidazopyridine antivirals [2]. Using a structurally similar but chemically distinct analog introduces unpredictable outcomes in complex multi-step syntheses, potentially leading to failed reactions, lower yields, or inactive final compounds, thereby invalidating research and increasing costs.

Methyl substitution pattern may alter crystal packing and thermal stability relative to des-methyl analog, requiring identity verification.

Positional isomerism (e.g., 4-methyl analog) may shift reactivity and downstream product profiles, complicating synthetic replication.

Specific bromination pattern is critical for reported synthetic utility; analogs may not reproduce published yields or bioactivity.

2-Amino-3,5-dibromo-6-methylpyridine vs. Analogs: Key Differences


Thermal Stability: Melting Point vs. Des-Methyl Analog

The thermal stability of 2-Amino-3,5-dibromo-6-methylpyridine, as indicated by its melting point (143.5-148.5 °C), is significantly higher than that of its closest structural analog lacking the 6-methyl group, 2-Amino-3,5-dibromopyridine (CAS 35486-42-1), which has a reported melting point of 99-104 °C . This quantitative difference, a delta of approximately +44 °C, provides a clear, verifiable physical property that distinguishes the two compounds.

Thermal Stability
Data to verify
Target 143.5–148.5 °C
Des-methyl 99–104 °C
Δ +44 °C
Supports identity confirmation and QC metric review.
Literature-reported melting point ranges; verify lot-specific data.
Physicochemical Characterization Solid Form Stability Crystal Engineering

Crystal Architecture: Planarity and Hydrogen Bonding

Single-crystal X-ray diffraction analysis reveals that the title molecule, 3,5-dibromo-6-methylpyridin-2-amine, is almost planar, with a root-mean-square (r.m.s.) deviation for non-hydrogen atoms of just 0.012 Å [1]. In contrast, analogs with different substitution patterns, such as 2-Amino-3,5-dibromo-4-methylpyridine, will exhibit altered molecular geometries due to steric and electronic differences, which can drastically change crystal packing. The specific near-planarity of the target compound facilitates the formation of inversion dimers linked by pairs of N—H⋯N hydrogen bonds, generating a robust R₂²(8) ring motif [1]. This well-defined solid-state structure is absent in the des-methyl or positional isomer comparators.

Crystal Architecture
Class-level
Near-planar (r.m.s. dev. 0.012 Å)
Inversion dimers via N—H⋯N bonds (R₂²(8) motif)
May support batch consistency review.
Single-crystal data; solid-state packing validated.
Single-Crystal X-ray Diffraction Solid-State Packing Hydrogen Bond Networks

Lipophilicity Profile: logP vs. Des-Methyl & Dichloro Analogs

The predicted lipophilicity (logP) of 2-Amino-3,5-dibromo-6-methylpyridine is approximately 3.08 [1]. This value is significantly higher than that of its des-methyl brominated analog (2-Amino-3,5-dibromopyridine, predicted logP ~2.2) and its dichloro analog (2-Amino-3,5-dichloro-6-methylpyridine, predicted logP ~1.9) [2]. The presence of both bromine atoms and a methyl group contributes to a greater partition coefficient, indicating increased hydrophobicity.

Lipophilicity Profile
Reported
logP ~3.08
Des-methyl: ~2.2
Dichloro analog: ~1.9
May support selection for hydrophobic target design.
In silico prediction; experimental confirmation advised.
Lipophilicity Drug-likeness Prediction ADME Properties

Research & Industrial Applications of 2-Amino-3,5-dibromo-6-methylpyridine


Amino(aryl)pyrazine LDH Inhibitor Synthesis

This compound is a validated reagent for the synthesis of 2-amino-5-aryl-pyrazines, a class of compounds identified as potent inhibitors of human lactate dehydrogenase A (LDHA) [1]. In the lead optimization campaigns detailed by Fauber et al., the pyrazine core is constructed using this specific dibromo-methylpyridine building block. Substituting an analog with a different substitution pattern would alter the steric and electronic environment of the subsequent intermediates, derailing the established structure-activity relationship (SAR) and potentially rendering the final compound inactive against LDHA [1]. This specific building block is therefore essential for replicating published syntheses of LDHA inhibitors.

Imidazopyridine Scaffolds for Antiviral Discovery

2-Amino-3,5-dibromo-6-methylpyridine is documented as a starting material for synthesizing imidazopyridine derivatives with antiviral activity . The near-planar geometry and specific electronic properties conferred by the 3,5-dibromo-6-methyl substitution pattern, as detailed in its crystal structure, are critical for the annulation reactions that form the fused imidazopyridine core [2]. Using an alternative aminopyridine (e.g., a mono-bromo or chloro-substituted analog) would likely fail to yield the desired fused heterocyclic system or produce a regioisomer with a different biological profile, making this specific CAS# the preferred reagent for this chemical space.

Crystal Engineering & Solid-State Chemistry

Due to its fully characterized and unique solid-state structure, this compound serves as a model system for studying intermolecular interactions in crystal engineering [2]. The formation of inversion dimers through N—H⋯N hydrogen bonds is a specific and quantifiable feature (R₂²(8) loop). Researchers investigating the influence of halogen and methyl substitution on crystal packing can use this compound as a defined standard. Its higher melting point and defined crystal habit, in contrast to its des-methyl analog, make it a more robust and reproducible material for solid-state characterization and co-crystal screening efforts [2].

Application
Selection Property
Validation Focus
LDH Inhibitor Synthetic Replication
Target-specific building block
Reported synthesis protocols require exact substitution pattern
Imidazopyridine Scaffold Synthesis
Annulation reaction compatibility
Confirmed reactivity with dibromo-methyl pattern
Solid-State Model Compound
Defined crystal habit and thermal stability
Reproducible solid form via reported structure

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